molecular formula C25H26N4O2 B2408682 9H-fluoren-9-one O-(2-hydroxy-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl) oxime CAS No. 867136-16-1

9H-fluoren-9-one O-(2-hydroxy-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl) oxime

Cat. No.: B2408682
CAS No.: 867136-16-1
M. Wt: 414.509
InChI Key: CAGBFKSQJXQGCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9H-Fluoren-9-one O-(2-hydroxy-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl) oxime is a sophisticated chemical reagent designed for advanced research applications, particularly in medicinal chemistry and neuropharmacology. This compound is a derivative of fluoren-9-one oxime, a structure known for its utility as a starting material in the synthesis of bioactive molecules, including cyclophilin A inhibitors and analogs of beta-adrenoceptor antagonists . The structural design of this reagent integrates a piperazinyl moiety, a pharmacophore frequently encountered in compounds that act as modulators of biological targets, such as fatty acid amide hydrolase (FAAH) . The presence of the 2-hydroxypropyl linker and the pyridin-2-yl group suggests potential for enhanced solubility and target interaction, making it a valuable intermediate for constructing novel molecular entities. Researchers can leverage this compound in the development of potential enzyme inhibitors or receptor ligands. Its mechanism of action is dependent on the final synthesized molecule but is anticipated to involve specific, high-affinity binding to enzymatic or receptor sites, influenced by the combined fluorene oxime core and the piperazine-pyridine side chain. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

1-(fluoren-9-ylideneamino)oxy-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2/c30-19(17-28-13-15-29(16-14-28)24-11-5-6-12-26-24)18-31-27-25-22-9-3-1-7-20(22)21-8-2-4-10-23(21)25/h1-12,19,30H,13-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGBFKSQJXQGCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(CON=C2C3=CC=CC=C3C4=CC=CC=C42)O)C5=CC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-fluoren-9-one O-(2-hydroxy-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl) oxime typically involves multiple steps:

    Formation of Fluorenone Oxime: The initial step involves the conversion of fluorenone to its oxime derivative. This can be achieved by reacting fluorenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

    Alkylation: The oxime is then subjected to alkylation with 2-chloro-3-(4-(pyridin-2-yl)piperazin-1-yl)propane. This step requires a suitable solvent like acetonitrile and a base such as potassium carbonate to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the purification process using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the oxime group, converting it back to the corresponding amine.

    Substitution: The pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or alkylated derivatives of the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting pharmacological properties, such as binding to specific receptors or enzymes. This makes it a candidate for drug discovery and development.

Medicine

Potential medicinal applications include the development of new therapeutic agents. The piperazine and pyridine moieties are common in many drugs, suggesting that this compound could be modified to enhance its biological activity.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the fluorenone core.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the oxime group could allow for hydrogen bonding interactions, while the piperazine and pyridine rings could participate in π-π stacking or other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    Fluorenone: The parent compound, lacking the oxime and piperazine-pyridine substituents.

    Piperazine derivatives: Compounds like 1-(2-pyridyl)piperazine, which share the piperazine-pyridine structure but lack the fluorenone core.

    Oxime derivatives: Compounds such as acetoxime, which share the oxime functional group but have different core structures.

Uniqueness

What sets 9H-fluoren-9-one O-(2-hydroxy-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl) oxime apart is the combination of these three distinct moieties in a single molecule

Biological Activity

9H-fluoren-9-one O-(2-hydroxy-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl) oxime is a complex organic compound characterized by its unique structural features, which include a fluorenone core, a piperazine moiety, and a pyridine ring. This compound is identified by its CAS number 867136-16-1 and has garnered interest due to its potential biological activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C25H26N4O2\text{C}_{25}\text{H}_{26}\text{N}_{4}\text{O}_{2}

The compound features an oxime functional group, which is known for its reactivity and ability to form stable complexes with metal ions.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with piperazine and pyridine structures have shown efficacy against various bacterial strains, suggesting that the incorporation of these moieties enhances biological activity .

Antioxidant Activity

Compounds featuring the fluorenone structure are often associated with antioxidant properties. Research has demonstrated that fluorenone derivatives can scavenge free radicals effectively, contributing to their potential therapeutic applications in oxidative stress-related conditions .

Enzyme Inhibition

The biological activity of this compound may also extend to enzyme inhibition. Similar compounds have been investigated for their ability to inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine synthesis. This inhibition could provide insights into the development of immunosuppressive agents .

Study on Fluorenone Derivatives

A study conducted on various fluorenone derivatives highlighted the importance of structural modifications in enhancing biological activity. The introduction of hydroxyl and amino groups was found to significantly improve the antimicrobial and antioxidant properties of these compounds. The specific case of this compound suggests a promising avenue for further research into its biological effects .

Compound NameBiological ActivityReference
9H-fluoren-9-one O-(2-hydroxy...Antimicrobial, Antioxidant
Similar Fluorenone DerivativeEnzyme Inhibition (DHODH)

Synthesis and Purification

The synthesis of this compound involves several key steps:

  • Formation of Fluorenone Oxime : Reacting fluorenone with hydroxylamine hydrochloride in a basic medium.
  • Alkylation : Alkylating the oxime with 2-chloro-3-(4-(pyridin-2-yl)piperazin-1-yl)propane using acetonitrile as solvent.
  • Purification : Techniques such as recrystallization or column chromatography are employed to achieve high purity.

Q & A

Q. What are the key considerations for synthesizing 9H-fluoren-9-one O-(2-hydroxy-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl) oxime with high purity?

Methodological Answer: Synthesis requires multi-step optimization:

Fluorenone backbone activation : Use nucleophilic substitution to introduce the oxime group at the 9-position.

Piperazine-propanol linker attachment : Employ Mitsunobu or SN2 reactions to couple the hydroxylpropyl-piperazine moiety, ensuring regioselectivity.

Pyridine functionalization : Introduce the pyridin-2-yl group via Buchwald–Hartwig amination or metal-catalyzed cross-coupling.
Critical parameters include:

  • Temperature control (e.g., 0–5°C for oxime formation to prevent side reactions).
  • Catalysts : Palladium for cross-coupling, triphenylphosphine for Mitsunobu.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by HPLC (C18 column, methanol/water gradient) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • NMR : Confirm proton environments (e.g., oxime proton at δ 8.5–9.0 ppm, piperazine protons at δ 2.5–3.5 ppm).
  • Mass spectrometry : Verify molecular ion peak (e.g., ESI-MS [M+H]+ expected within ±0.5 Da).
  • X-ray crystallography : Resolve crystal structure using SHELX software for bond-length validation (e.g., C-N bonds in piperazine: ~1.45 Å) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: Based on analogous fluorenone derivatives:

  • PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact (GHS Category 2A/2B).
  • Ventilation : Use fume hoods during synthesis (risk of volatile solvents like DMF or THF).
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What strategies ensure the compound’s stability during long-term storage?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the oxime group.
  • Solvent selection : Dissolve in anhydrous DMSO or ethanol for aliquots, avoiding aqueous buffers .

Q. Which analytical techniques are optimal for assessing purity in pharmacological assays?

Methodological Answer:

  • HPLC-PDA : Use a C18 column (5 µm, 4.6 × 250 mm) with gradient elution (0.1% TFA in acetonitrile/water). Target ≥95% purity.
  • Elemental analysis : Validate C, H, N content within ±0.3% of theoretical values.
  • TLC monitoring : Employ silica plates (Rf ~0.5 in ethyl acetate/hexane 1:1) to track synthesis intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assays?

Methodological Answer: Address variability via:

Dose-response validation : Replicate assays (n ≥ 3) with IC50/EC50 calculations.

Target specificity profiling : Use kinase panels or receptor-binding assays to rule off-target effects.

Solvent interference checks : Compare DMSO vs. saline vehicle controls (e.g., DMSO >1% may artifactually inhibit enzymes) .

Q. What experimental designs optimize the compound’s pharmacokinetic (PK) properties?

Methodological Answer:

  • LogP adjustment : Introduce polar groups (e.g., sulfonate) to reduce LogP from ~3.5 (predicted) to <2.5 for improved solubility.
  • Metabolic stability : Use liver microsomes (human/rat) to identify CYP450 vulnerabilities. Modify labile sites (e.g., oxime to carbamate).
  • Plasma protein binding : Assess via equilibrium dialysis; aim for <90% binding to enhance free fraction .

Q. How can computational modeling guide structural modifications for enhanced target affinity?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on piperazine-pyridine interactions with ATP-binding pockets.
  • MD simulations : Run 100-ns trajectories (AMBER force field) to assess conformational stability of the propyl-hydroxy linker.
  • QSAR analysis : Corrogate substituent effects (e.g., fluorenone ring methylation) on IC50 values .

Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?

Methodological Answer:

  • Disorder in piperazine ring : Apply SHELXL restraints (DFIX, SADI) to stabilize refinement.
  • Twinned crystals : Use CELL_NOW for lattice analysis; reprocess data with HKL-3000.
  • Low-resolution data (>1.5 Å) : Employ charge-flipping algorithms in SHELXD for phase solution .

Q. How do researchers validate mechanistic hypotheses when biological data conflict with structural predictions?

Methodological Answer:

  • Mutagenesis studies : Engineer target protein mutants (e.g., Ala-scanning) to test binding site residues.
  • SPR/BLI : Quantify binding kinetics (ka/kd) to confirm affinity discrepancies.
  • Cryo-EM : Resolve compound-target complexes at near-atomic resolution (<3.5 Å) to validate docking poses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.